4-Chloro-2-(2-fluorophenyl)-5-methylquinazoline

CAS No.: 885277-61-2

Cat. No.: VC3260445

Molecular Formula: C15H10ClFN2

Molecular Weight: 272.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885277-61-2 |

|---|---|

| Molecular Formula | C15H10ClFN2 |

| Molecular Weight | 272.7 g/mol |

| IUPAC Name | 4-chloro-2-(2-fluorophenyl)-5-methylquinazoline |

| Standard InChI | InChI=1S/C15H10ClFN2/c1-9-5-4-8-12-13(9)14(16)19-15(18-12)10-6-2-3-7-11(10)17/h2-8H,1H3 |

| Standard InChI Key | HAMWLHRHIJQXCU-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3F |

| Canonical SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3F |

Introduction

Chemical Properties and Structure

4-Chloro-2-(2-fluorophenyl)-5-methylquinazoline possesses well-defined chemical properties that influence its behavior in both chemical reactions and biological systems. The compound's physical and chemical characteristics are summarized in the following table:

| Property | Value |

|---|---|

| CAS No. | 885277-61-2 |

| Molecular Formula | C15H10ClFN2 |

| Molecular Weight | 272.7 g/mol |

| IUPAC Name | 4-chloro-2-(2-fluorophenyl)-5-methylquinazoline |

| Standard InChI | InChI=1S/C15H10ClFN2/c1-9-5-4-8-12-13(9)14(16)19-15(18-12)10-6-2-3-7-11(10)17/h2-8H,1H3 |

| Standard InChIKey | HAMWLHRHIJQXCU-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3F |

| Canonical SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3F |

| PubChem Compound ID | 53407917 |

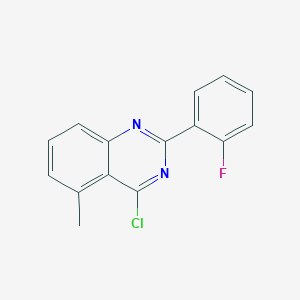

The molecular structure features several important elements:

-

A quinazoline core (benzene ring fused to a pyrimidine ring)

-

A chlorine atom at position 4 of the quinazoline ring

-

A 2-fluorophenyl group attached at position 2

-

A methyl group at position 5

This specific arrangement creates a molecule with particular physical-chemical properties. The compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide, while exhibiting limited solubility in aqueous media due to its predominantly hydrophobic nature. This solubility profile has implications for both synthetic manipulations and potential biological applications.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. For quinazoline derivatives, several structural features have been identified as important determinants of bioactivity.

Key Structural Elements Affecting Activity

Based on studies of related compounds, the following structural features of 4-Chloro-2-(2-fluorophenyl)-5-methylquinazoline may influence its biological properties:

Analytical Methods and Characterization

Proper characterization of 4-Chloro-2-(2-fluorophenyl)-5-methylquinazoline is essential for confirming its structure and purity. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would provide valuable information about the molecular structure, with characteristic signals for the aromatic protons, the methyl group, and carbon atoms in different chemical environments.

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula through accurate mass determination. The fragmentation pattern could provide additional structural confirmation.

-

Infrared Spectroscopy: IR analysis would reveal characteristic absorption bands for the C=N bonds in the quinazoline core and for the C-F and C-Cl bonds.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly used to assess the purity of organic compounds like 4-Chloro-2-(2-fluorophenyl)-5-methylquinazoline. Based on industrial standards for related compounds, a purity level of >95% would typically be expected for research applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume